molecular formula C6H12N2O2 B10795175 N-Acetyl-dl-alanine methylamide CAS No. 34276-27-2

N-Acetyl-dl-alanine methylamide

Cat. No.: B10795175
CAS No.: 34276-27-2
M. Wt: 144.17 g/mol
InChI Key: VHCVPWSUVMHJLL-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

N-Acetyl-dl-alanine methylamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce simpler amides or amines .

Scientific Research Applications

N-Acetyl-dl-alanine methylamide is widely used in scientific research due to its structural properties. Some of its applications include:

Mechanism of Action

The mechanism of action of N-Acetyl-dl-alanine methylamide involves its interaction with various molecular targets and pathways. It can form hydrogen bonds and other non-covalent interactions with proteins and other biomolecules, influencing their structure and function. These interactions are crucial for its role in studies of peptide solvation and secondary structure .

Comparison with Similar Compounds

N-Acetyl-dl-alanine methylamide can be compared with other similar compounds such as:

These comparisons highlight the unique properties of this compound, such as its racemic mixture and specific functional groups, which make it valuable for various research applications.

Properties

IUPAC Name

2-acetamido-N-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c1-4(6(10)7-3)8-5(2)9/h4H,1-3H3,(H,7,10)(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCVPWSUVMHJLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90945395
Record name 2-[(1-Hydroxyethylidene)amino]-N-methylpropanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90945395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34276-27-2, 19701-83-8, 22715-68-0
Record name 2-(Acetylamino)-N-methylpropanamide (DL)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034276272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propionamide, L-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186894
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(1-Hydroxyethylidene)amino]-N-methylpropanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90945395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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